molecular formula C23H16O2 B14181947 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one CAS No. 917894-75-8

5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one

Cat. No.: B14181947
CAS No.: 917894-75-8
M. Wt: 324.4 g/mol
InChI Key: FWAVSAVWZRYZBD-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a naphthalene ring fused to a pyran ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one typically involves multi-step organic reactions. One common method involves the cyclization of naphthalene derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free conditions and the use of catalysts like triethylamine can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes like cytochrome P450, affecting their activity. The compound’s photochromic properties are due to the reversible cleavage of the C-O bond in the pyran ring upon exposure to UV light, leading to a change in its structure and color .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is unique due to its specific structural arrangement, which imparts distinct photochromic properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

917894-75-8

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

5-naphthalen-1-yl-3,4-dihydrobenzo[g]isochromen-1-one

InChI

InChI=1S/C23H16O2/c24-23-21-14-16-7-2-4-10-18(16)22(20(21)12-13-25-23)19-11-5-8-15-6-1-3-9-17(15)19/h1-11,14H,12-13H2

InChI Key

FWAVSAVWZRYZBD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC3=CC=CC=C3C(=C21)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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